2-Fluoro-2-(isoquinolin-6-yl)acetic acid
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Overview
Description
2-Fluoro-2-(isoquinolin-6-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a fluoro group and an isoquinoline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of stable boronic esters and efficient catalysts is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(isoquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Fluoro-2-(isoquinolin-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group and isoquinoline moiety play crucial roles in its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroquinoline: Shares the fluoro and quinoline moieties but lacks the acetic acid group.
Isoquinoline-6-carboxylic acid: Contains the isoquinoline moiety with a carboxylic acid group but lacks the fluoro group.
2-Fluoro-2-phenylacetic acid: Contains the fluoro and acetic acid groups but has a phenyl group instead of the isoquinoline moiety.
Uniqueness
2-Fluoro-2-(isoquinolin-6-yl)acetic acid is unique due to the combination of the fluoro group, isoquinoline moiety, and acetic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-isoquinolin-6-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H,(H,14,15) |
InChI Key |
PXDVUSBVHZZYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(C(=O)O)F |
Origin of Product |
United States |
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